molecular formula C17H14BrClN2O3 B2739419 5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide CAS No. 1252531-43-3

5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2739419
CAS No.: 1252531-43-3
M. Wt: 409.66
InChI Key: ODQMTVUUSBVTJI-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group Additionally, it contains a benzofuran moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of bromine and chlorine substituents. The benzofuran moiety is then attached through a series of coupling reactions. Common reagents used in these steps include bromine, chlorine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states of the compound .

Scientific Research Applications

5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide lies in its specific combination of substituents and the presence of both pyridine and benzofuran moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O3/c1-9(21-17(22)12-7-11(18)8-20-16(12)19)14-6-10-4-3-5-13(23-2)15(10)24-14/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQMTVUUSBVTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)NC(=O)C3=C(N=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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